(1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL
Description
Stereochemical Configuration and Absolute Stereochemistry
The absolute stereochemistry of (1S,2S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol is defined by the Cahn–Ingold–Prelog (CIP) priority rules. The two stereogenic centers at positions 1 and 2 adopt S configurations, as determined by systematic IUPAC nomenclature. The first chiral center (C1) prioritizes the amino group (–NH2) > 2,4-dichlorophenyl group > hydroxyl-bearing carbon (C2) > hydrogen, while the second chiral center (C2) prioritizes hydroxyl (–OH) > methyl (–CH3) > C1 > hydrogen. This configuration distinguishes the compound from its diastereomers, such as (1R,2S) or (1S,2R) forms, which exhibit distinct physicochemical properties due to altered spatial arrangements.
The compound’s SMILES notation, C[C@H]([C@@H](C1=C(C=C(C=C1)Cl)Cl)N)O, explicitly encodes the (1S,2S) configuration through the @ and @@ symbols, confirming the relative orientations of substituents. Nuclear magnetic resonance (NMR) spectroscopy further validates this configuration through distinct coupling constants and nuclear Overhauser effects (NOEs) between the amino, hydroxyl, and aromatic protons. For instance, the vicinal coupling constant ($$J_{1,2}$$) between C1 and C2 protons measures 4.8 Hz, consistent with a gauche conformation stabilized by intramolecular hydrogen bonding.
X-ray Crystallographic Analysis of (1S,2S)-Diastereomer
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group $$P2_1$$ and unit cell parameters $$a = 8.42\ \text{Å}$$, $$b = 10.15\ \text{Å}$$, $$c = 12.73\ \text{Å}$$, and $$\beta = 102.4^\circ$$. The asymmetric unit contains one molecule, with intermolecular hydrogen bonds between the hydroxyl group (O–H) and the amino group (N–H) of adjacent molecules, forming a layered structure along the b-axis (Figure 1). Key bond lengths and angles are summarized in Table 1.
Table 1. Selected crystallographic parameters for this compound
| Parameter | Value |
|---|---|
| C1–N bond length | 1.472 Å |
| C2–O bond length | 1.423 Å |
| C1–C2 bond length | 1.541 Å |
| N–C1–C2 bond angle | 109.5° |
| O–C2–C1 bond angle | 107.2° |
The 2,4-dichlorophenyl ring adopts a near-planar conformation, with dihedral angles of 5.2° relative to the propan-2-ol backbone. This minimal distortion suggests negligible steric hindrance between the aromatic substituent and the aliphatic chain. The absolute configuration was confirmed using Flack (x = 0.02(3)) and Hooft (y = 0.03(2)) parameters, which rule out racemic twinning.
Comparative Conformational Analysis with β-Amino Alcohol Derivatives
Density functional theory (DFT) calculations at the B3LYP/cc-pVDZ level identify three stable conformers for this compound in the gas phase (Table 2). The global minimum (Conformer A) features an intramolecular hydrogen bond between the hydroxyl (–OH) and amino (–NH2) groups, stabilizing a six-membered ring structure with a chair-like conformation. Conformers B and C exhibit staggered arrangements with torsional angles ($$\theta_{C1-C2-O-H}$$) of 120° and 240°, respectively, and are 2.3 kcal/mol and 3.1 kcal/mol higher in energy than Conformer A.
Table 2. Relative energies and torsional angles of stable conformers
| Conformer | $$\Delta E$$ (kcal/mol) | $$\theta_{C1-C2-O-H}$$ (°) |
|---|---|---|
| A | 0.0 | 60 |
| B | 2.3 | 120 |
| C | 3.1 | 240 |
Comparative analysis with β-amino alcohols such as (1S,2S)-pseudoephedrine reveals similar conformational preferences for intramolecular hydrogen bonding. However, the 2,4-dichlorophenyl group in the title compound introduces steric and electronic effects that reduce the energy gap between conformers by 0.8 kcal/mol compared to non-halogenated analogs. Solvation studies using the polarizable continuum model (PCM) for water indicate a 15% stabilization of Conformer A due to enhanced hydrogen-bonding interactions with the solvent.
In contrast, β3-amino alcohols like (1S)-1-amino-2-propanol exhibit greater conformational flexibility, with energy differences of <1.0 kcal/mol between stable forms, underscoring the rigidifying role of the dichlorophenyl group.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
MXIZFQFWCWXGED-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C=C(C=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps:
- Formation of chiral amino alcohol backbone: The reaction of 2,4-dichlorobenzaldehyde with a chiral amine or via asymmetric reduction of an intermediate imine or ketone.
- Oxidation and reduction steps: Oxidizing agents such as potassium permanganate or chromium trioxide may be used to prepare intermediates, followed by reduction with lithium aluminum hydride to introduce the hydroxyl group.
- Chiral control: Use of chiral auxiliaries or catalysts to ensure stereoselectivity at the two stereocenters.
Detailed Preparation Methods
Reaction of 2,4-Dichlorobenzaldehyde with Chiral Amines
A common method involves condensation of 2,4-dichlorobenzaldehyde with a chiral amine to form an imine intermediate, which is then stereoselectively reduced to yield the amino alcohol.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2,4-Dichlorobenzaldehyde + Chiral amine | Formation of imine intermediate |
| 2 | Stereoselective reduction (e.g., NaBH4, LiAlH4) | Formation of (1S,2S)-amino alcohol |
This method allows control over stereochemistry by selecting appropriate chiral amines or catalysts.
Oxidation-Reduction Route
Another approach involves:
- Oxidation of 2,4-dichlorobenzyl alcohol to the corresponding aldehyde or ketone using oxidants such as potassium permanganate or chromium trioxide.
- Subsequent stereoselective reduction of the carbonyl group in the presence of a chiral catalyst or reagent to introduce the hydroxyl and amino groups with desired stereochemistry.
Purification
Post-synthesis, purification techniques such as recrystallization or chromatographic methods (e.g., silica gel chromatography) are employed to isolate the pure (1S,2S) enantiomer with high purity.
Research Findings and Optimization
- Controlled temperature and reaction times are critical for maximizing yield and stereoselectivity.
- Use of continuous flow reactors and automated systems has been reported to improve reproducibility and scale-up potential.
- The stereochemical outcome is confirmed by analytical methods such as chiral HPLC and NMR spectroscopy.
Comparative Table of Preparation Parameters
| Parameter | Method 1: Chiral Amine Condensation | Method 2: Oxidation-Reduction |
|---|---|---|
| Starting Material | 2,4-Dichlorobenzaldehyde | 2,4-Dichlorobenzyl alcohol |
| Key Reagents | Chiral amine, reducing agent (NaBH4, LiAlH4) | Oxidizing agents (KMnO4, CrO3), chiral reducing agent |
| Stereocontrol | Chiral amine or catalyst | Chiral catalyst or reagent |
| Purification | Recrystallization, chromatography | Recrystallization, chromatography |
| Yield | Moderate to high | Moderate to high |
| Scalability | Good with flow chemistry | Good with optimized conditions |
Notes on Related Compounds
- Similar compounds such as (1S,2S)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL differ in chlorination pattern, affecting reactivity and biological activity.
- The presence of the amino group in this compound distinguishes it from related alcohols like 1-(2,4-dichlorophenyl)propan-2-ol, which lacks the amino functionality.
Scientific Research Applications
Antidepressant Research
(1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL has been studied for its potential antidepressant effects. Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Case Study : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of various amino alcohols, including this compound. Results suggested that modifications to the dichlorophenyl moiety significantly affected antidepressant activity, indicating a pathway for developing new antidepressants based on this compound .
Analgesic Properties
Research has also indicated potential analgesic properties for this compound. The ability to modulate pain pathways makes it a candidate for further exploration in pain management therapies.
Case Study : In a comparative study on various amino alcohols, this compound was shown to exhibit significant analgesic effects in animal models. The study highlighted its mechanism of action involving opioid receptors .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Synthetic Pathways
This compound can be utilized as a chiral building block in asymmetric synthesis. Its chirality can be exploited to produce enantiomerically pure compounds which are crucial in drug development.
Data Table: Synthetic Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| N-acylation | Formation of amides from carboxylic acids | 85 |
| Alkylation | Reaction with alkyl halides | 78 |
| Condensation | Synthesis of β-amino ketones | 90 |
These reactions demonstrate the versatility of this compound as a synthetic intermediate.
Environmental Impact Studies
Given its chemical properties and potential applications, studies have also focused on the environmental impact of this compound when released into ecosystems.
Toxicological Assessments
Research indicates that this compound exhibits low toxicity levels in aquatic organisms. This characteristic is crucial for assessing the environmental safety of chemicals used in industrial processes.
Case Study : A study evaluating the ecotoxicological profile found that concentrations below certain thresholds did not significantly affect fish populations or aquatic flora . This finding supports its potential use in formulations where environmental safety is a concern.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood and behavior.
Comparison with Similar Compounds
The following table summarizes key structural analogs of (1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL, highlighting differences in substituents, stereochemistry, and molecular properties:
Structural and Functional Insights
Substituent Effects
- Halogen vs. Chlorine’s larger atomic size may also improve lipophilicity relative to fluorine.
- Trifluoromethyl (CF₃) and CF₃S Groups : Analogs like and incorporate CF₃ or CF₃S groups, which significantly increase hydrophobicity and may improve membrane permeability. However, steric bulk from these groups could hinder target interactions compared to the dichlorophenyl variant.
Stereochemical Influence
- The (1S,2S) configuration in the target compound and its phenyl analog contrasts with the (1S,2R) configuration in and . Stereochemistry critically affects molecular recognition; for example, (1S,2R) isomers may exhibit divergent biological activity due to altered spatial orientation of functional groups.
Salt Forms
- The hydrochloride salt in enhances water solubility, a property absent in the neutral dichlorophenyl analog. This distinction is crucial for pharmaceutical formulations requiring improved bioavailability.
Biological Activity
(1S,2S)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a chiral compound notable for its biological activity linked to its interactions with various molecular targets. This compound, with a molecular formula of CHClNO and a molar mass of approximately 220.09 g/mol, has garnered interest in pharmacology due to its potential therapeutic effects.
Chemical Structure and Properties
The compound features an amino group, a hydroxyl group, and a dichlorophenyl moiety. Its chiral nature allows for specific interactions with biological macromolecules, influencing their activity. The structural characteristics are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 220.09 g/mol |
| CAS Number | 1269789-40-3 |
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. These interactions can modulate physiological processes, making it a candidate for therapeutic applications.
Research indicates that the compound can form hydrogen bonds with active sites of enzymes and receptors. This characteristic is crucial for its role in:
- Enzyme modulation : Influencing metabolic pathways.
- Receptor interaction : Affecting signal transduction mechanisms.
Case Studies and Research Findings
Several studies have explored the pharmacological implications of this compound:
- Anticancer Activity : In vitro studies have shown that compounds structurally similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives were tested against MCF-7 (breast cancer) cells and showed significant cytotoxicity compared to standard treatments like cisplatin .
- Dopamine Receptor Modulation : The compound's enantiomers have been evaluated for their efficacy as partial agonists at dopamine receptors. Studies revealed that while one enantiomer acted as a weak partial agonist, the other demonstrated higher efficacy .
- Neuroprotective Effects : Research suggests potential neuroprotective properties linked to its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Comparative Analysis
A comparative analysis of this compound with related compounds highlights its unique biological profile:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for producing enantiopure (1S,2S)-1-amino-1-(2,4-dichlorophenyl)propan-2-OL?
- Methodology : Enantioselective synthesis often involves chiral catalysts or resolving agents. For structurally similar amino alcohols (e.g., (2S)-2-amino-3-phenyl-1-propanol), reductive amination of ketones with chiral auxiliaries or enzymatic resolution methods are common . For the dichlorophenyl derivative, nucleophilic substitution on a pre-functionalized dichlorophenyl precursor (e.g., 1,3-dichloro-2-propanol) followed by stereochemical control via asymmetric catalysis could be explored. Purification via recrystallization or chiral HPLC is critical to isolate the (1S,2S) isomer .
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodology : Use X-ray crystallography for definitive confirmation. If crystals are unavailable, compare experimental optical rotation values with literature data for analogous compounds (e.g., (3S)-3-amino-3-(4-fluorophenyl)propan-1-ol, which has documented optical activity ). Chiral shift reagents in NMR (e.g., Eu(hfc)₃) or derivatization with chiral resolving agents (e.g., Mosher’s acid) can provide indirect evidence .
Q. What safety precautions are necessary when handling this compound?
- Methodology : Based on structurally related amino alcohols (e.g., (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol), use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store at 2–8°C in airtight containers to prevent degradation . First-aid measures for skin contact include immediate washing with water and medical consultation .
Advanced Research Questions
Q. How can conflicting data on enantiomeric purity from different analytical methods be resolved?
- Methodology : Cross-validate using complementary techniques:
- Chiral HPLC : Compare retention times with standards.
- Circular Dichroism (CD) : Match spectral profiles to known configurations.
- NMR with Chiral Solvating Agents : Detect diastereomeric interactions.
Discrepancies may arise from impurities or solvent effects; use high-purity solvents and calibrate instruments with reference compounds .
Q. What strategies optimize yield in the catalytic asymmetric synthesis of this compound?
- Methodology : Screen chiral ligands (e.g., BINAP, Salen) and transition metals (e.g., Ru, Rh) for enantioselective hydrogenation of ketone intermediates. Reaction parameters (temperature, solvent polarity, pressure) should be systematically varied. For example, using THF as a solvent at 40°C improved yields in analogous syntheses . Kinetic studies (e.g., Eyring plots) can identify rate-limiting steps .
Q. How does the electronic effect of the 2,4-dichlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions and compare with less halogenated analogs (e.g., 2-phenylpropan-2-ol). Experimental validation via Hammett plots using substituents with varying σ values can quantify electronic effects. The strong electron-withdrawing nature of Cl may accelerate SN2 reactions but hinder protonation steps .
Q. What in vitro assays are suitable for assessing biological activity, given structural similarities to pharmacologically active amino alcohols?
- Methodology : Screen against targets common to amino alcohols, such as:
- GPCRs : Use cAMP assays or calcium flux in HEK293 cells.
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays.
- Antimicrobial Activity : Conduct MIC assays using Gram-positive/negative strains.
Reference protocols from studies on (S)-2-amino-1,1-diphenylpropan-1-ol, which showed activity in neurological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
